Cas no 76808-14-5 (1-(2,4,6-trimethylphenyl)ethan-1-amine)

1-(2,4,6-Trimethylphenyl)ethan-1-amine is a substituted aromatic amine characterized by its trimethylphenyl backbone and primary amine functionality. This compound exhibits notable steric hindrance due to the ortho- and para-methyl groups, which can influence its reactivity and selectivity in synthetic applications. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating methyl groups enhance the stability of the aromatic system, while the amine group provides a versatile site for further functionalization. Its well-defined structure and consistent purity make it suitable for use in research and industrial processes requiring precise molecular control.
1-(2,4,6-trimethylphenyl)ethan-1-amine structure
76808-14-5 structure
Product Name:1-(2,4,6-trimethylphenyl)ethan-1-amine
CAS No:76808-14-5
MF:C11H17N
MW:163.259382963181
MDL:MFCD05215262
CID:565934
PubChem ID:195967
Update Time:2025-06-08

1-(2,4,6-trimethylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a,2,4,6-tetramethyl-
    • 2,4,6-Tmpea
    • 1-Mesitylethanamine
    • benzenemethanamine, alpha,2,4,6-tetramethyl-
    • alpha-(2,4,6-Trimethylphenyl)ethylamine
    • 1-mesitylethylamine
    • 1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-AMINE
    • 1-(2,4,6-trimethylphenyl)ethanamine
    • 1-Mesitylethan-1-amine
    • AK674250
    • (1R)-1-(2,4,6-trimethylphenyl)ethanamine
    • (1S)-1-(2,4,6-TRIMETHYLPHENYL)ETHANAMINE
    • Y11272
    • SCHEMBL6442607
    • MFCD05215262
    • 76808-14-5
    • SB47273
    • FT-0697949
    • EN300-33175
    • FT-0697948
    • BDA80814
    • DTXSID30998128
    • AKOS000132682
    • AS-63937
    • (R)-(1-(2,4,6-TRIMETHYLPHENYL)ETHYL)AMINE
    • SB76577
    • MFCD06761843
    • DB-237452
    • SY382974
    • SY382975
    • MFCD06761842
    • SY382972
    • 1-(2,4,6-trimethylphenyl)ethan-1-amine
    • MDL: MFCD05215262
    • Inchi: 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3
    • InChI Key: LVIICDKJNNIEQG-UHFFFAOYSA-N
    • SMILES: NC(C)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 163.136099547g/mol
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: NA
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 254.2±9.0 °C at 760 mmHg
  • Flash Point: 75.4±30.1 °C

1-(2,4,6-trimethylphenyl)ethan-1-amine Security Information

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1-(2,4,6-trimethylphenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:76808-14-5)1-(2,4,6-trimethylphenyl)ethan-1-amine
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Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:39
Price ($):190.0/322.0/867.0
Email:sales@amadischem.com

Additional information on 1-(2,4,6-trimethylphenyl)ethan-1-amine

Comprehensive Overview of 1-(2,4,6-trimethylphenyl)ethan-1-amine (CAS No. 76808-14-5)

1-(2,4,6-trimethylphenyl)ethan-1-amine, also known by its CAS number 76808-14-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a trimethylphenyl group attached to an ethylamine moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular formula of 1-(2,4,6-trimethylphenyl)ethan-1-amine is C10H15N, and its molecular weight is approximately 149.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties have been extensively studied to understand its behavior in different environments and potential interactions with biological systems.

In recent years, 1-(2,4,6-trimethylphenyl)ethan-1-amine has been the subject of numerous scientific investigations due to its potential therapeutic applications. One of the key areas of interest is its role as a precursor in the synthesis of more complex molecules with pharmacological activity. For instance, it has been used in the development of novel analgesics and anti-inflammatory agents. The compound's ability to modulate specific biological pathways makes it a promising lead for drug discovery and development.

The biological activity of 1-(2,4,6-trimethylphenyl)ethan-1-amine has been explored through various in vitro and in vivo studies. Research has shown that it can interact with specific receptors and enzymes, potentially modulating their activity. For example, studies have demonstrated that the compound can inhibit certain enzymes involved in pain signaling pathways, suggesting its potential as an analgesic agent. Additionally, it has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

The safety profile of 1-(2,4,6-trimethylphenyl)ethan-1-amine is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In the context of drug delivery systems, 1-(2,4,6-trimethylphenyl)ethan-1-amine has been investigated for its ability to enhance the bioavailability and efficacy of other therapeutic agents. Its lipophilic nature allows it to penetrate cell membranes more effectively, potentially improving the delivery of drugs to target tissues. This property has led to its use in the development of prodrugs and drug conjugates designed to optimize therapeutic outcomes.

The synthetic routes for producing 1-(2,4,6-trimethylphenyl)ethan-1-amine have been well-documented in the literature. Common methods include nucleophilic substitution reactions involving trimethylphenyl halides and ethylamine derivatives. These synthetic strategies are highly efficient and can be scaled up for industrial production. The availability of cost-effective synthesis methods has contributed to the compound's widespread use in research and development.

In addition to its pharmaceutical applications, 1-(2,4,6-trimethylphenyl)ethan-1-amine has found utility in other areas such as materials science and analytical chemistry. Its unique chemical properties make it a valuable reagent for various synthetic transformations and analytical techniques. For instance, it can be used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analyses to improve the detection and quantification of certain compounds.

The environmental impact of 1-(2,4,6-trimethylphenyl)ethan-1-amine is another important aspect that has been studied. Research has shown that the compound degrades readily under environmental conditions, minimizing its potential for long-term ecological effects. However, proper handling and disposal practices are still recommended to ensure environmental safety.

In conclusion, 1-(2,4,6-trimethylphenyl)ethan-1-amine (CAS No. 76808-14-5) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for drug discovery and development. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in the scientific community.

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Amadis Chemical Company Limited
(CAS:76808-14-5)1-(2,4,6-trimethylphenyl)ethan-1-amine
A941649
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):190.0/322.0/867.0
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